

# physical and chemical properties of 1-Bromo-1-methoxyethane

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## Compound of Interest

Compound Name: 1-Bromo-1-methoxyethane

Cat. No.: B8645223

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## An In-depth Technical Guide to 1-Bromo-1-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-1-methoxyethane** (CAS No: 57977-96-5).<sup>[1][2]</sup> Due to a notable lack of experimentally-derived data for this specific compound in publicly accessible literature, this document presents computed properties for **1-Bromo-1-methoxyethane** alongside experimentally determined data for its structural isomer, 1-Bromo-2-methoxyethane, for comparative purposes. The guide also details general experimental protocols for reactions characteristic of  $\alpha$ -bromo ethers, such as nucleophilic substitution and Grignard reagent formation. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

### Introduction

**1-Bromo-1-methoxyethane**, an  $\alpha$ -bromo ether, is a halogenated organic compound with potential applications as a reactive intermediate in various chemical syntheses. Its structure, featuring a bromine atom and a methoxy group attached to the same carbon, imparts unique reactivity, making it a subject of interest for the introduction of the 1-methoxyethyl moiety into

molecular scaffolds. This guide aims to consolidate the available information on its properties and synthetic utility.

## Physical Properties

Comprehensive experimental data on the physical properties of **1-Bromo-1-methoxyethane** are not readily available in the reviewed literature. The following tables summarize the computed properties for **1-Bromo-1-methoxyethane** and the experimental properties of its isomer, 1-Bromo-2-methoxyethane, for reference.

**Table 1: Computed Physical and Chemical Properties of 1-Bromo-1-methoxyethane**

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>7</sub> BrO	PubChem[1]
Molecular Weight	138.99 g/mol	PubChem[1]
Exact Mass	137.96803 Da	PubChem[1]
Topological Polar Surface Area	9.2 Å <sup>2</sup>	PubChem[1]
Complexity	22.9	PubChem[1]
XLogP3-AA	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	1	PubChem[3]

**Table 2: Experimental Physical Properties of 1-Bromo-2-methoxyethane (Isomer)**

Property	Value	Source
CAS Number	6482-24-2	Chem-Impex[4]
Appearance	Colorless to light yellow liquid	Chem-Impex[4]
Boiling Point	40-41 °C at 66 mmHg	ChemicalBook[5][6]
Density	1.479 g/mL at 25 °C	Chem-Impex[4]
Solubility	Soluble in organic solvents such as ethanol and ether.[7]	Guidechem, ChemicalBook[7][8]

## Chemical Properties and Reactivity

**1-Bromo-1-methoxyethane** is expected to exhibit reactivity characteristic of  $\alpha$ -haloethers. The presence of the electronegative oxygen atom influences the stability of carbocation intermediates and the susceptibility of the C-Br bond to nucleophilic attack.

**Nucleophilic Substitution:** The compound is anticipated to undergo nucleophilic substitution reactions ( $S_N1$  and  $S_N2$ ). The  $S_N1$  pathway may be facilitated by the ability of the adjacent oxygen atom to stabilize a carbocation intermediate through resonance. It is a versatile reagent for introducing the 1-methoxyethyl group onto various nucleophiles.

**Grignard Reagent Formation:** Like other alkyl halides, **1-Bromo-1-methoxyethane** can be used to prepare a Grignard reagent. This organometallic compound would serve as a nucleophilic source of the 1-methoxyethyl group for the formation of new carbon-carbon bonds.

## Spectroscopic Data

Specific experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR) for **1-Bromo-1-methoxyethane** is not readily available. For reference, spectral data for the isomer, 1-Bromo-2-methoxyethane, can be found in various databases.

- $^1\text{H}$  NMR of 1-Bromo-2-methoxyethane: Data is available from sources such as ChemicalBook.[9]
- IR Spectrum of 1-Bromo-2-methoxyethane: The gas-phase IR spectrum is available in the NIST WebBook.[10]

## Experimental Protocols

The following are generalized experimental protocols for reactions that **1-Bromo-1-methoxyethane** is expected to undergo. These are provided as a guide and may require optimization for specific substrates and scales.

### General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of an  $\alpha$ -bromo ether with a nucleophile.

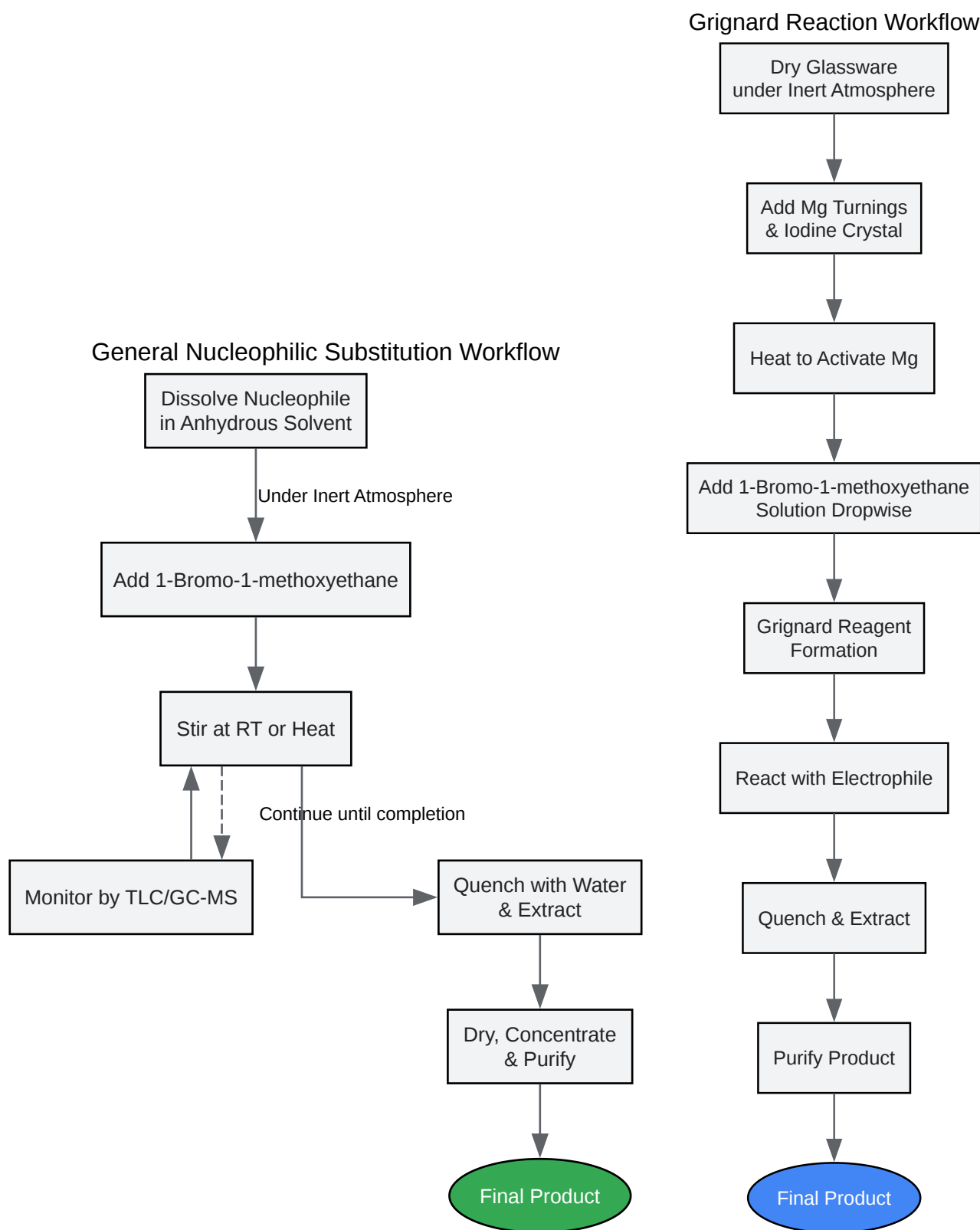
Materials:

- **1-Bromo-1-methoxyethane**
- Nucleophile (e.g., sodium phenoxide, sodium azide)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Standard glassware for workup and purification

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.
- To this solution, add **1-Bromo-1-methoxyethane** (typically 1.0 equivalent) dropwise at room temperature.
- The reaction mixture is then stirred at room temperature or heated to an appropriate temperature (e.g., 50-100 °C) to facilitate the reaction.
- Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

- Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
- The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by an appropriate method, such as column chromatography or distillation.



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## References

- 1. 1-Bromo-1-methoxyethane | C<sub>3</sub>H<sub>7</sub>BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (1S)-1-bromo-1-methoxyethane | C<sub>3</sub>H<sub>7</sub>BrO | CID 154941759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]
- 6. 1-Bromo-2-methoxyethane CAS#: 6482-24-2 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 1-Bromo-2-methoxyethane(6482-24-2) 1H NMR [m.chemicalbook.com]
- 10. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
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